molecular formula C22H40N2O8 B3110956 Ethyl 2-(2-methylpiperidin-4-yl)acetate oxalate(2:1) CAS No. 1810070-27-9

Ethyl 2-(2-methylpiperidin-4-yl)acetate oxalate(2:1)

Cat. No. B3110956
CAS RN: 1810070-27-9
M. Wt: 460.6
InChI Key: PPKNVNUXAJEESH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-methylpiperidin-4-yl)acetate oxalate(2:1) is a chemical compound with the molecular formula C22H40N2O8 . It has a molecular weight of 460.6 g/mol . The compound is also known by other names such as oxalic acid bis (ethyl 2- (2-methylpiperidin-4-yl)acetate) and ethyl 2- (2-methylpiperidin-4-yl)acetate hemioxalate .


Synthesis Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring found in Ethyl 2-(2-methylpiperidin-4-yl)acetate oxalate(2:1), has been a subject of considerable research . These compounds are typically prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours or even 1 day .


Molecular Structure Analysis

The InChI code for Ethyl 2-(2-methylpiperidin-4-yl)acetate oxalate(2:1) is 1S/2C10H19NO2.C2H2O4/c21-3-13-10 (12)7-9-4-5-11-8 (2)6-9;3-1 (4)2 (5)6/h28-9,11H,3-7H2,1-2H3; (H,3,4) (H,5,6) .


Physical And Chemical Properties Analysis

Ethyl 2-(2-methylpiperidin-4-yl)acetate oxalate(2:1) has a molecular weight of 460.57 . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 10 . The compound also has a rotatable bond count of 9 . Its exact mass and monoisotopic mass are 460.27846624 g/mol . The topological polar surface area is 151 Ų .

properties

IUPAC Name

ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H19NO2.C2H2O4/c2*1-3-13-10(12)7-9-4-5-11-8(2)6-9;3-1(4)2(5)6/h2*8-9,11H,3-7H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKNVNUXAJEESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCNC(C1)C.CCOC(=O)CC1CCNC(C1)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-methylpiperidin-4-yl)acetate oxalate(2:1)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-methylpiperidin-4-yl)acetate oxalate(2:1)
Reactant of Route 2
Ethyl 2-(2-methylpiperidin-4-yl)acetate oxalate(2:1)
Reactant of Route 3
Ethyl 2-(2-methylpiperidin-4-yl)acetate oxalate(2:1)
Reactant of Route 4
Ethyl 2-(2-methylpiperidin-4-yl)acetate oxalate(2:1)
Reactant of Route 5
Ethyl 2-(2-methylpiperidin-4-yl)acetate oxalate(2:1)
Reactant of Route 6
Ethyl 2-(2-methylpiperidin-4-yl)acetate oxalate(2:1)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.